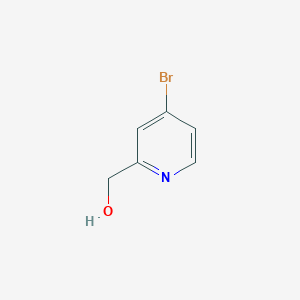

(4-Bromopyridin-2-yl)methanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVUUSQGWMQSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563704 | |

| Record name | (4-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-45-0 | |

| Record name | (4-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromopyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for 4 Bromopyridin 2 Yl Methanol and Its Derivatives

Precursor-Based Synthetic Routes

The preparation of (4-Bromopyridin-2-yl)methanol relies on the chemical modification of suitable precursor molecules. The two principal strategies employed are the oxidation of a methyl group on the pyridine (B92270) ring to a hydroxymethyl group and the reduction of a carbonyl or carboxyl group to the desired alcohol functionality.

Oxidation of Substituted Picolines

The oxidation of 4-bromo-2-picoline presents a direct route to this compound. fishersci.ca This transformation involves the conversion of the methyl group at the 2-position of the pyridine ring into a primary alcohol.

Catalytic oxidation using hydrogen peroxide is a recognized method for the oxidation of benzylic and heterocyclic alcohols. mdpi.com While specific studies on the direct catalytic oxidation of 4-bromo-2-picoline to this compound with hydrogen peroxide are not extensively detailed in the provided results, the general principle involves the use of a catalyst to facilitate the reaction between the picoline derivative and hydrogen peroxide, a green and effective oxidant. mdpi.com The reaction of mer-tris(picolinato)iron(III) with hydrogen peroxide has been studied, highlighting the role of hydroxyl radicals in subsequent catalytic oxygenation.

A common strategy for the synthesis of hydroxymethylpyridines from picoline precursors involves a two-step process of acylation followed by hydrolysis. wikipedia.orgchemtube3d.com This method, often referred to as the Boekelheide reaction when starting from a pyridine N-oxide, proceeds through an acetylated intermediate. wikipedia.orgacs.org Initially, the picoline is activated, typically by forming the N-oxide, which then reacts with an acylating agent like acetic anhydride (B1165640). wikipedia.orgchemtube3d.comacs.org This leads to the formation of an ester intermediate, which upon subsequent hydrolysis, yields the desired hydroxymethylpyridine. wikipedia.orgchemtube3d.com

| Reaction Step | Reagents | Intermediate/Product | Key Features |

| N-Oxidation | Peracid | 4-Bromo-2-picoline N-oxide | Activation of the picoline |

| Acylation | Acetic Anhydride | Acetoxymethyl intermediate | Formation of an ester |

| Hydrolysis | Base or Acid | This compound | Cleavage of the ester to the alcohol |

Reduction of Pyridine-2-carbaldehydes or Esters

An alternative and widely used approach to synthesize this compound involves the reduction of a corresponding pyridine-2-carbaldehyde or a pyridine-2-carboxylic acid ester. e-bookshelf.de This method focuses on the conversion of a carbonyl or ester functional group at the 2-position of the 4-bromopyridine (B75155) ring to a hydroxymethyl group.

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. asianpubs.org The hydrogenation of pyridine-2-carbaldehydes to the corresponding carbinols can be achieved using catalysts such as palladium. e-bookshelf.de For instance, the hydrogenation of 4-acetylpyridine (B144475) to the carbinol has been successfully effected by a palladium catalyst and hydrogen. e-bookshelf.de Similarly, catalytic hydrogenation of substituted pyridines using a PtO2 catalyst is a known method for producing piperidine (B6355638) derivatives, though reaction conditions can be adjusted to favor the reduction of a side chain over the ring. asianpubs.org

| Substrate | Catalyst | Product | Conditions |

| 4-Bromopyridine-2-carbaldehyde | Palladium | This compound | Hydrogen gas |

| Substituted Pyridines | PtO2 | Piperidine derivatives | 50-70 bar H2, glacial acetic acid |

Metal hydrides, particularly sodium borohydride (B1222165) (NaBH4), are versatile and selective reducing agents for aldehydes and ketones. ecochem.com.co The reduction of pyridine-2-carbaldehyde derivatives to their corresponding alcohols is a common application of this reagent. rsc.org Sodium borohydride is effective in reducing aldehydes and ketones in alcoholic media or THF. ecochem.com.co While less reactive towards esters, the reduction of pyridine esters to carbinols can be accomplished, sometimes with the addition of activating agents like aluminum chloride or by using a more powerful reducing agent like lithium aluminum hydride. e-bookshelf.deresearchgate.net

A study on the reduction of pyridine carboxylic esters with sodium borohydride in the presence of aluminum chloride showed that esters of nicotinic and isonicotinic acids are reduced to the corresponding alcohols, albeit with some difficulty. researchgate.net The reduction of aldehydes is generally more straightforward. For example, pyridine-2-carbaldehyde can be reacted with an amine and then subsequently treated with sodium borohydride to produce the corresponding amino alcohol. rsc.org

| Substrate | Reducing Agent | Product | Key Features |

| 4-Bromopyridine-2-carbaldehyde | Sodium Borohydride (NaBH4) | This compound | Selective reduction of the aldehyde. ecochem.com.co |

| 4-Bromopyridine-2-carboxylic acid ester | Sodium Borohydride with additives (e.g., AlCl3) | This compound | Enhanced reactivity for ester reduction. researchgate.net |

| 4-Bromopyridine-2-carboxylic acid ester | Lithium Aluminum Hydride (LiAlH4) | This compound | A more powerful reducing agent for esters. e-bookshelf.de |

Regioselective Bromination Strategies

Achieving regioselective bromination of the pyridine ring is a significant challenge due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. libretexts.org Furthermore, the presence of a directing group can lead to a mixture of isomers. wku.edu Therefore, specific strategies are required to install a bromine atom selectively at the C4 position.

Direct bromination of pyridinemethanol precursors is a primary route to this compound. This typically involves electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

One common method involves the use of N-Bromosuccinimide (NBS), often in the presence of a radical initiator, for the halogenation of pyridine derivatives. Another approach is the use of elemental bromine with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, increasing its electrophilicity. libretexts.org For the bromination of the hydroxymethyl group itself, reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective, proceeding via an SN2 mechanism. commonorganicchemistry.com The activation of the pyridine ring, for instance through the formation of a pyridine N-oxide, can facilitate electrophilic substitution under milder conditions. tcichemicals.com

Table 1: Conditions for Bromination of Pyridine Precursors

| Precursor | Brominating Agent | Catalyst/Conditions | Solvent | Product Focus | Reference |

|---|---|---|---|---|---|

| 2-Pyridinemethanol | N-Bromosuccinimide (NBS) | Radical initiator (e.g., benzoyl peroxide) | Not specified | Ring Bromination | |

| 2,6-Pyridinedimethanol | Hydrobromic Acid (HBr) | 25–40°C | Methanol (B129727) or Dichloromethane | Hydroxyl to Bromide | |

| Fused Pyridine N-Oxides | Tetrabutylammonium bromide | p-Toluenesulfonic anhydride (activator) | Not specified | C2-Bromination | tcichemicals.com |

| Phenols (General) | PhIOAcBr (from PIDA + AlBr₃) | Mild conditions | Not specified | Ring Bromination | nih.gov |

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic rings. This approach utilizes a directing group (DG) to position a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate a specific ortho-position. The resulting organometallic species is then quenched with an electrophile.

In the context of pyridine derivatives, a substituent at the C2 position, such as a protected hydroxymethyl group, can direct metalation to the C3 position. However, to achieve C4-bromination, a different directing group is necessary. For example, a methoxy (B1213986) group at the 5-position can facilitate lithiation at the 4-position, which can then be treated with a bromine source to install the halogen regioselectively. smolecule.com This highlights the versatility of DoM in synthesizing specifically substituted pyridines that might be inaccessible through classical electrophilic substitution. smolecule.comsmolecule.com The process generally involves treating the pyridine derivative with LDA at low temperatures (e.g., -78°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an electrophilic bromine source. smolecule.com

Table 2: Directed Ortho-Metalation for Pyridine Functionalization

| Substrate | Directing Group | Base | Quenching Electrophile | Position Functionalized | Reference |

|---|---|---|---|---|---|

| Pyridine | (None) | LDA | 2-Oxocyclopentylcarbonyl chloride | C2 | |

| 5-Methoxypyridine derivative | 5-Methoxy | LDA | Bromine source | C4 | smolecule.com |

| 3-Fluoro-4-methoxypyridine derivative | 4-Methoxy | Not specified | Not specified | Ortho-position | smolecule.com |

Cross-Coupling Approaches for Substituted Pyridinemethanols

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. fishersci.frnih.gov For derivatives of this compound, these reactions allow for the introduction of a wide variety of substituents at the C4-position by coupling the aryl bromide with a suitable organometallic reagent.

The Suzuki-Miyaura coupling reaction is one of the most widely used cross-coupling methods, involving the reaction of an organohalide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. fishersci.frtcichemicals.com Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-based reagents and byproducts. fishersci.fr

In the synthesis of derivatives of this compound, the C4-bromo position serves as the electrophilic partner. This can be coupled with various aryl or vinyl boronic acids to create complex biaryl structures. tcichemicals.com The choice of catalyst, often a palladium(0) complex like Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂, and the selection of ligand and base are critical for achieving high yields, especially with heteroaromatic substrates. nih.govresearchgate.net

Table 3: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Bromide | 2-Pyridyl Boronic Acid | [Pd₂(dba)₃] / Diaryl or Dialkyl phosphine (B1218219) oxide ligands | Not specified | Not specified | researchgate.net |

| 4-Bromopyridine | Diazocine-diboronic ester | Pd(OAc)₂ / XPhos | KOH | THF/H₂O | nih.gov |

| Aryl Bromide | Aryl Boronic Acid | Pd(0) catalyst | Various (e.g., carbonates, phosphates) | Various (e.g., Dioxane, Toluene (B28343), H₂O) | tcichemicals.com |

The Stille coupling reaction pairs an organic halide with an organotin compound (organostannane) and is catalyzed by palladium. numberanalytics.com This method is known for its tolerance of a wide array of functional groups and is often effective where other coupling methods fail. However, a significant drawback is the high toxicity of the organotin reagents and their byproducts, which can complicate purification and large-scale applications. mdpi.com

For the functionalization of 4-bromopyridine systems, Stille coupling can sometimes provide superior yields compared to Suzuki coupling, particularly when coupling with other heterocycles. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in a non-polar solvent like toluene or dioxane. numberanalytics.commdpi.com In challenging couplings, such as with 4-bromopyridine, higher temperatures and polar aprotic solvents like DMSO may be necessary to achieve a good yield. nih.gov

Table 4: Stille Coupling Reaction Parameters

| Aryl Halide | Organotin Reagent | Catalyst System | Conditions | Solvent | Reference |

|---|---|---|---|---|---|

| 4-Bromopyridine | Stannylated Diazocine | Pd(OAc)₂ / XPhos | 80°C | 1,4-Dioxane | rsc.org |

| Bromopyridines | Stannylated Pyridines | PdCl₂(PPh₃)₂ | Not specified | Not specified | mdpi.com |

| Aryl Halide | Organotin Compound | Pd(PPh₃)₄ | 80°C | DMF | numberanalytics.com |

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org A key feature of this reaction is the use of a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst, along with an amine base such as triethylamine (B128534) or piperidine. organic-chemistry.orgscispace.com

This reaction is highly valuable for synthesizing derivatives of this compound containing an alkyne linker. For example, coupling with 4-ethynyl-N,N-dimethylaniline introduces a conjugated system with potential applications in materials science. The reaction of a bromopyridine with 4-ethynyl-N,N-dimethylaniline has been successfully performed using a palladium catalyst and a copper(I) co-catalyst in a suitable solvent. scispace.comresearchgate.net Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid copper-mediated side reactions like alkyne homocoupling. acs.org

Table 5: Sonogashira Coupling of Bromopyridines

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Reference |

|---|---|---|---|---|

| 4-Bromopyridine hydrochloride | 4-Ethynyl-N,N-diethylaniline | Pd catalyst / CuI | Piperidine / CH₃CN | scispace.com |

| 2-Bromonicotinic acid | 4-Ethynyl-N,N-dimethylaniline | Pd/C / PPh₃ / CuI | Et₃N / Dioxane | researchgate.net |

| Aryl Halide | Arylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ / 2-MeTHF (Copper-free) | acs.org |

Advanced Catalytic Methods in Synthesis

Modern catalytic methods offer efficient and selective routes to this compound derivatives. These approaches often provide advantages in terms of atom economy, functional group tolerance, and reaction conditions compared to classical methods.

The "borrowing hydrogen" or "hydrogen auto-transfer" concept is a powerful strategy for the formation of C-N bonds. csic.es This methodology involves the temporary conversion of a less reactive alcohol into a more reactive aldehyde or ketone by a metal catalyst, which then reacts with an amine to form an imine. nih.gov The metal hydride species, generated during the initial dehydrogenation, subsequently reduces the imine to the corresponding N-alkylated amine. nih.gov This process is highly atom-economical as it avoids the use of external reducing agents and produces water as the only byproduct. nih.gov

Iridium complexes have emerged as particularly effective catalysts for this transformation. csic.esbath.ac.uk The catalytic cycle, as proposed for both homogeneous and heterogeneous iridium catalysts, begins with the iridium complex binding to the deprotonated alcohol. nih.gov This is followed by β-hydride elimination to form an iridium hydride intermediate and the corresponding aldehyde. The aldehyde then undergoes condensation with an amine to produce an imine, which is subsequently rehydrogenated by the iridium hydride to yield the final N-alkylated amine product. nih.gov

While direct N-alkylation using this compound has not been extensively detailed, the methodology has been successfully applied to closely related substrates. For instance, the N-alkylation of amines with various alcohols, including those with heterocyclic cores, has been demonstrated using cyclometalated iridium complexes in aqueous media. nih.gov These reactions proceed with high activity and selectivity, showcasing the potential for synthesizing N-alkylated derivatives starting from precursors like (4-bromopyridin-2-yl)methanamine (B1373105). nih.gov The use of water as a solvent is advantageous due to the excellent water solubility of certain iridium catalysts, which can lead to lower reaction temperatures and higher reactivity. nih.gov

The development of heterogeneous catalysts, such as iridium-monophosphine complexes supported on metal-organic frameworks (MOFs), further enhances the utility of this method. nih.gov These supported catalysts exhibit high reactivity and selectivity and can be recycled and reused with minimal leaching of the metal into the product. nih.gov

Table 1: Representative Iridium-Catalyzed N-Alkylation via Borrowing Hydrogen

| Catalyst | Amine Substrate | Alcohol Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| Cyclometalated Iridium Complex | Aniline | Benzyl (B1604629) Alcohol | KOH | Water | 80 | 96 |

| UiO-66–PPh₂–Ir | Aniline | Benzyl Alcohol | KOtBu | Dioxane | 110 | 95 (conversion) |

| [Cp*IrI₂]₂ | Aniline | Benzyl Alcohol | None | Water | 100 | 95 |

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, providing a direct route to carboxylic acid derivatives such as esters and amides. researchgate.netnih.gov These reactions typically involve the coupling of an aryl or vinyl halide with carbon monoxide and a nucleophile, such as an alcohol or an amine. nih.gov The versatility and functional group tolerance of this methodology make it highly suitable for the derivatization of this compound.

The carbonylation of the aryl bromide moiety in this compound or its protected form allows for the introduction of a carbonyl group, which can then be further functionalized. For example, the alkoxycarbonylation of 3-bromopyridine (B30812), a related substrate, has been shown to proceed in good yields using a palladium catalyst in the presence of an alcohol. uit.no

A general and efficient system for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure has been developed using Xantphos as a ligand. nih.gov This system is effective for the synthesis of methyl esters from the corresponding aryl bromides. nih.gov The choice of solvent can also play a crucial role in the efficiency of these reactions, with renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dimethyl carbonate (DMC) showing excellent performance in some cases. uit.noresearchgate.net

The reaction conditions for the palladium-catalyzed carbonylation of this compound would typically involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), a base (e.g., Na₂CO₃ or Et₃N), and an alcohol as the nucleophile, all under a carbon monoxide atmosphere. nih.gov

Table 2: Representative Palladium-Catalyzed Carbonylation of Aryl Bromides

| Aryl Bromide | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | Methanol | Pd(OAc)₂ / Xantphos | Et₃N | Toluene | 80 | 95 |

| 3-Bromopyridine | n-Butanol | Pd(OAc)₂ / dppf | Et₃N | 2-MeTHF | 100 | 51 |

| 4-Bromotoluene | Methanol | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | DMC | 100 | 80 |

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions, utilizing visible light to generate reactive radical intermediates. acs.org While specific photoalkylation strategies for this compound are not widely reported, the general principles of photoredox catalysis can be applied to its derivatization.

One potential strategy involves the generation of an alkyl radical from a suitable precursor, which can then add to the pyridine ring in a Minisci-type reaction or participate in a cross-coupling reaction. For instance, the photoredox-mediated coupling of alkyl radicals with bromopyridines has been demonstrated. acs.org Dual catalytic systems that combine photoredox catalysis with another catalytic cycle, such as nickel catalysis, have been shown to be effective for the cross-coupling of primary alkyl radicals with aryl halides, including bromopyridines. acs.org

Another approach could involve the formation of an EDA (electron donor-acceptor) complex between a suitable alkylating agent and the pyridine nitrogen. The visible light-induced photoalkylation of 2-arylimidazo[1,2-a]pyridines at the C3 position via the formation of an EDA complex with Katritzky salts has been reported, suggesting that similar strategies could be explored for the functionalization of the pyridine ring in this compound. schenautomacao.com.br

The development of photoalkylation strategies for this compound would likely involve the careful selection of a photocatalyst, a light source, and an appropriate alkyl radical precursor or alkylating agent.

Multi-Step Synthetic Sequences and Optimization

A common synthetic route to this compound likely involves the reduction of a corresponding carboxylic acid or aldehyde, such as 4-bromopicolinic acid or 4-bromopicolinaldehyde. The synthesis of these precursors can be achieved through various methods, including the oxidation of a methyl group at the 2-position of a brominated picoline.

An example of a multi-step synthesis leading to a derivative is the preparation of (5-Bromopyridin-2-yl)(phenyl)methanol. acs.org This synthesis demonstrates the construction of a more complex molecule starting from a simpler bromopyridine precursor. Similarly, the synthesis of 4-(4-Bromopyridin-2-yl)butan-1-ol highlights a sequence where the pyridine ring is functionalized and a side chain is extended. sci-hub.se

Optimization of these multi-step sequences can involve several strategies:

Catalyst and Reaction Condition Screening: As seen in the advanced catalytic methods discussed above, the choice of catalyst, ligand, base, and solvent can have a significant impact on the efficiency of individual steps. High-throughput screening techniques can be employed to rapidly identify optimal conditions.

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste.

Purification Strategies: Developing efficient purification methods, such as crystallization or chromatography with optimized solvent systems, is essential for obtaining high-purity products.

Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of renewable solvents, catalytic reagents, and atom-economical reactions, can lead to more sustainable synthetic routes. For example, the use of aqueous media in iridium-catalyzed N-alkylation is a step towards greener synthesis. nih.gov

By carefully designing and optimizing multi-step synthetic sequences, researchers can efficiently access this compound and its derivatives for various applications.

Chemical Reactivity and Transformation Mechanisms of 4 Bromopyridin 2 Yl Methanol

Reactivity at the Bromine Moiety

The bromine atom at the 4-position of the pyridine (B92270) ring is a key site for synthetic modification. Its reactivity is characteristic of an aryl halide, enabling a variety of substitution and coupling reactions.

Nucleophilic Displacement Reactions

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 4-position, allowing the bromine atom to be displaced by a range of nucleophiles. These reactions are fundamental for introducing diverse functional groups onto the pyridine core. Common nucleophiles include amines, thiols, and alkoxides, which lead to the formation of corresponding substituted pyridine derivatives. smolecule.com The reaction typically requires appropriate conditions, such as the use of a base and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to proceed efficiently.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 4-amino-pyridin-2-yl)methanol |

| Thiol | R-SH | (4-thio-pyridin-2-yl)methanol |

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithium Intermediates)

The bromine atom of (4-Bromopyridin-2-yl)methanol can undergo metal-halogen exchange to form highly reactive organometallic intermediates, such as Grignard reagents or organolithium species. libretexts.orggoogle.com The formation of a Grignard reagent (pyridinylmagnesium halide) is accomplished by reacting the compound with magnesium metal, typically in an ether solvent like THF. libretexts.orgresearchgate.net Similarly, treatment with strong organolithium bases like n-butyllithium at low temperatures can generate the corresponding pyridyllithium intermediate. libretexts.orgthieme-connect.de

A critical consideration in these reactions is the presence of the acidic proton of the hydroxymethyl group, which can react with the highly basic organometallic species. This can be overcome by using excess organometallic reagent or by protecting the alcohol group prior to the metal-halogen exchange. These organometallic intermediates are powerful nucleophiles used to form new carbon-carbon bonds with various electrophiles. unirioja.es

Table 2: Formation of Organometallic Intermediates

| Reagent | Intermediate Formed | Typical Conditions |

|---|---|---|

| Magnesium (Mg) | Grignard Reagent | THF or Ethyl Ether solvent |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom serves as an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. eie.grchemie-brunschwig.ch Palladium-catalyzed reactions are particularly common for this purpose. atomfair.com

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. chemie-brunschwig.chresearchgate.net

Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynylpyridine derivative. uniurb.it

Heck Coupling: In this reaction, the bromopyridine is coupled with an alkene under palladium catalysis to form a new substituted alkene. eie.gr

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with an amine.

These reactions exhibit high functional group tolerance and are central to the synthesis of pharmaceuticals and functional materials. eie.grchemie-brunschwig.ch

Table 3: Common Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | C-C (sp) |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand | C-C (sp²) |

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality (-CH₂OH) on the pyridine ring offers another site for chemical modification, primarily through oxidation and substitution-type reactions like esterification and etherification.

Oxidation to Aldehydes or Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglumenlearning.com

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation, converting the primary alcohol to 4-bromopicolinaldehyde. libretexts.org Other modern methods, such as the Swern or Dess-Martin periodinane oxidations, also achieve this conversion under mild conditions. lumenlearning.comuhamka.ac.id

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-bromopicolinic acid. passmyexams.co.uk Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), or even catalytic systems under an oxygen atmosphere. libretexts.orgorganic-chemistry.org It is also possible to oxidize the intermediate aldehyde further to the carboxylic acid. passmyexams.co.uk

Table 4: Oxidation of the Hydroxymethyl Group

| Target Product | Reagent(s) | Conditions |

|---|---|---|

| 4-Bromopicolinaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| 4-Bromopicolinaldehyde | Dess-Martin Periodinane | Anhydrous solvent (e.g., CH₂Cl₂) |

| 4-Bromopicolinic Acid | Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, heat |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification: This reaction involves treating this compound with a carboxylic acid or its more reactive derivatives (such as an acyl chloride or anhydride). The reaction with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification), while reactions with acyl chlorides or anhydrides are often performed in the presence of a base (like pyridine or triethylamine) to neutralize the acidic byproduct.

Etherification: The formation of an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O-C bond.

Table 5: Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst | Ester |

| Esterification | Acyl Chloride (RCOCl) + Base | Ester |

Conversion to Halides or Other Leaving Groups

The hydroxyl group of this compound can be readily converted into a more reactive leaving group, such as a halide. This transformation is a key step for subsequent nucleophilic substitution reactions. A common method to achieve this is by reacting the alcohol with thionyl chloride (SOCl₂), which effectively replaces the hydroxyl group with a chlorine atom to yield 2-(chloromethyl)-4-bromopyridine. nih.govgoogle.com This reaction is often performed in an inert solvent.

The resulting 2-(chloromethyl)-4-bromopyridine is a valuable intermediate. The chloromethyl group is a versatile handle for introducing various nucleophiles, while the bromine atom on the pyridine ring can participate in cross-coupling reactions. For instance, the chloride can be displaced in an Arbuzov reaction to form phosphonates. nih.gov

The conversion to other halides, such as bromides, can also be achieved using appropriate reagents. These halogenated derivatives serve as important precursors in the synthesis of pharmaceutical and agrochemical compounds.

Table 1: Conversion of this compound to Halides

| Starting Material | Reagent | Product | Application of Product |

| This compound | Thionyl chloride (SOCl₂) | 2-(chloromethyl)-4-bromopyridine | Intermediate for nucleophilic substitution and cross-coupling reactions nih.gov |

Formation of Sulfonyl Esters

In addition to conversion to halides, the hydroxyl group of this compound can be transformed into a sulfonyl ester, such as a tosylate or mesylate. These esters are excellent leaving groups, often more reactive than halides in nucleophilic substitution reactions. The formation of sulfonyl esters is typically achieved by reacting the alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl), in the presence of a base such as pyridine or triethylamine (B128534). mdpi.com

However, studies have shown that the reaction of certain pyridine methanols with tosyl chloride can sometimes lead to chlorination instead of the expected tosylation, depending on the substituents on the pyridine ring. mdpi.com For pyridine methanols with electron-donating groups, tosylation is the more likely outcome. mdpi.com These sulfonate esters are valuable intermediates, for example, in the synthesis of compounds with potential biological activity. nih.gov

Table 2: Formation of Sulfonyl Esters from this compound

| Starting Material | Reagent | Product Type | Significance |

| This compound | p-Toluenesulfonyl chloride (TsCl) | Tosylate | Creates an excellent leaving group for subsequent substitution reactions mdpi.com |

| This compound | Methanesulfonyl chloride (MsCl) | Mesylate | Creates an excellent leaving group for subsequent substitution reactions |

Pyridine Ring Functionalization and Modification

The pyridine ring of this compound is susceptible to various functionalization and modification reactions, which can alter its electronic properties and steric environment.

Directed Alkylation and Acylation Reactions

Direct electrophilic substitution on the pyridine ring, such as Friedel-Crafts alkylation or acylation, is generally difficult due to the ring's electron-deficient nature. wikipedia.org Reactions tend to occur at the nitrogen atom. wikipedia.org However, functionalization can be achieved through other means. The bromine atom at the 4-position allows for various cross-coupling reactions, such as the Suzuki coupling, which can introduce alkyl or aryl groups. rsc.org For example, after conversion of the methanol (B129727) group to a more stable ether or ester, the bromo-substituent can be coupled with a boronic acid to form a new carbon-carbon bond. rsc.orgmdpi.com

Hydrogenation of the Pyridine Nucleus

The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through hydrogenation. This transformation significantly changes the geometry and basicity of the molecule. The hydrogenation of pyridine and its derivatives can be achieved using various catalysts, such as nickel, cobalt, or ruthenium, often at elevated temperatures and pressures. wikipedia.org Milder conditions can lead to partially hydrogenated products like dihydropyridines. wikipedia.org The reduction of substituted pyridines can be influenced by the nature of the substituents. For instance, the hydrogenation of 3-bromopyridine (B30812) over a palladium on carbon (Pd/C) catalyst can result in debromination to yield pyridine, while 3-fluoropyridine (B146971) can be fully hydrogenated to the corresponding piperidine. d-nb.info The specific conditions for the hydrogenation of this compound would determine whether the bromine atom is retained or also reduced.

Cyclization Reactions involving the Pyridine Ring

The substituents on this compound can be utilized to construct new rings fused to the pyridine nucleus. For example, the bromo and methanol groups can be involved in tandem reactions. After converting the alcohol to a more reactive species, it can undergo a substitution reaction with a suitable nucleophile, and the bromo group can then participate in a subsequent cyclization step, often catalyzed by a transition metal. Such strategies are employed in the synthesis of complex heterocyclic systems, including those with potential applications in medicinal chemistry. tandfonline.comrsc.org For example, related bromo-amino pyridines can undergo cyclization to form imidazo[1,2-a]pyridines. rsc.org

Intramolecular Cyclization and Rearrangement Studies

Intramolecular reactions of this compound derivatives can lead to the formation of novel cyclic structures. These reactions are often driven by the proximity of the reactive functional groups. For instance, if the methanol group is elongated with a suitable chain that also contains a nucleophilic or electrophilic site, intramolecular cyclization can occur. Transition metal-catalyzed intramolecular C-H/olefin coupling reactions of related 1-(2-pyridyl)-1,5- and 1,6-dienes have been shown to produce five- or six-membered carbocycles. oup.com While specific studies on intramolecular cyclization of this compound itself are not extensively detailed in the provided context, the principles of such reactions are well-established in pyridine chemistry and offer a pathway to rigid, polycyclic molecules. mdpi.comrsc.org

Coordination Chemistry and Supramolecular Assembly Involving 4 Bromopyridin 2 Yl Methanol Ligands

Design and Synthesis of Metal Complexes

The design of metal complexes with (4-Bromopyridin-2-yl)methanol hinges on its structural features: a pyridine (B92270) ring for metal coordination and a hydroxymethyl group that can participate in hydrogen bonding or deprotonation to form an alcoholato ligand. The bromine substituent further introduces the possibility of halogen bonding interactions.

Chelation Behavior with Transition Metals

This compound typically acts as a bidentate N,O-donor ligand, coordinating to transition metals through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxymethyl group. mdpi.com The synthesis of such complexes is often achieved by reacting the ligand with a metal salt, such as a halide or acetate, in a suitable solvent like methanol (B129727) or ethanol. manchester.ac.ukresearchgate.net The presence of a base is often required to facilitate the deprotonation of the alcohol. researchgate.net

The chelation forms a stable five-membered ring with the metal center, a common feature in coordination chemistry that enhances the stability of the resulting complex. The coordination can lead to the formation of mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules. For instance, with divalent metal ions like Ni(II), Pd(II), and Pt(II), square planar geometries can be expected, while with Zn(II), a tetrahedral geometry is more likely. researchgate.net

| Metal Ion | Typical Coordination Geometry | Solvent System |

| Ni(II) | Square Planar | Methanol/Water |

| Pd(II) | Square Planar | Methanol/Water |

| Pt(II) | Square Planar | Methanol/Water |

| Zn(II) | Tetrahedral | Methanol/Water |

This table presents plausible coordination geometries based on known complexes with similar bidentate N,O-donor ligands. researchgate.net

Ligand Field Effects in Metal Coordination

The coordination of this compound to a transition metal ion induces a splitting of the d-orbitals of the metal, an effect described by Ligand Field Theory. libretexts.org The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand. Pyridyl ligands are generally considered to be moderately strong field ligands. The presence of the electron-withdrawing bromine atom at the 4-position of the pyridine ring can influence the ligand field strength. By withdrawing electron density from the pyridine ring, the bromine atom can slightly weaken the σ-donating ability of the pyridine nitrogen, which might lead to a smaller ligand field splitting energy compared to an unsubstituted pyridyl alcohol ligand.

The geometry of the complex also plays a crucial role in the d-orbital splitting pattern. libretexts.org In an octahedral field, the d-orbitals split into two sets, t₂g and e₉. mdpi.com The energy difference between these sets determines whether a complex will be high-spin or low-spin. mdpi.com For first-row transition metals with d⁴-d⁷ electron configurations, the relative magnitudes of the ligand field splitting (Δo) and the spin-pairing energy (P) will dictate the spin state. mdpi.comrsc.org Given that pyridyl ligands can sometimes lead to spin-crossover behavior, the electronic effect of the bromo-substituent could be a critical factor in tuning the spin state of complexes with metals like Fe(II) or Co(II). rsc.org

Spectroscopic Characterization of Metal-Ligand Interactions

The formation of metal complexes with this compound can be monitored and the nature of the metal-ligand bond can be elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a characteristic O-H stretching vibration from the methanol group. Upon deprotonation and coordination to a metal ion, this band will disappear, providing strong evidence of complex formation. researchgate.net Additionally, the C=N and C=C stretching vibrations of the pyridine ring are expected to shift to higher frequencies upon coordination to a metal center, which is a result of the electronic changes in the ring upon complexation. scirp.org

| Functional Group | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) |

| ν(O-H) | ~3400 | Absent |

| ν(C=N) of pyridine | ~1590 | ~1600-1620 |

This table shows typical IR frequency shifts upon complexation, based on data for similar pyridyl-containing ligands. scirp.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, the protons on the pyridine ring and the methylene (B1212753) protons of the methanol group will have characteristic chemical shifts. Upon coordination to a diamagnetic metal ion, these signals will shift, with the magnitude of the shift depending on the metal and the coordination geometry. For paramagnetic complexes, the signals may be significantly broadened and shifted.

UV-Visible Spectroscopy: The electronic transitions within the ligand and the d-d transitions of the metal center can be observed using UV-Visible spectroscopy. The ligand itself will have π-π* transitions. Upon complexation, new bands may appear in the visible region corresponding to d-d transitions of the metal ion. The energy of these transitions is directly related to the ligand field splitting parameter (Δ), providing quantitative information about the ligand field strength. scirp.orgscirp.org

Supramolecular Architectures and Assembly Principles

This compound and its metal complexes are excellent building blocks for the construction of supramolecular architectures. The assembly of these structures is guided by a combination of coordination bonds and non-covalent interactions.

The pyridine nitrogen and the alcohol oxygen provide the primary sites for forming coordination polymers. However, the bromine atom on the pyridine ring introduces the possibility of halogen bonding (Br···Br or Br···N/O interactions), which can play a significant role in linking the coordination units into higher-dimensional structures. researchgate.net Halogen bonding has been recognized as a powerful tool in crystal engineering for the construction of 3D supramolecular aggregates from 2D coordination polymers. researchgate.net

Applications in Advanced Organic Synthesis As a Chemical Building Block

Precursor for Biologically Active Molecules

(4-Bromopyridin-2-yl)methanol and its derivatives are instrumental in the synthesis of various compounds with significant biological activities, including potential therapeutic agents.

The synthesis of aza- and diazabiphenyl analogs, which are of interest in medicinal chemistry, can be achieved using bromopyridine precursors. For instance, phenylpyridine analogues have been synthesized from 6S bromopyridine precursors. researchgate.net These reactions often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where the bromine atom on the pyridine (B92270) ring is substituted with a phenyl or other aryl group. The hydroxymethyl group can be either protected during the coupling reaction or further functionalized to introduce additional diversity into the final molecule.

| Precursor | Coupling Partner | Product | Application |

| 6S bromopyridine precursor | Phenylboronic acid | Phenylpyridine analogue | Aza-biphenyl synthesis |

| This compound derivative | Arylboronic acid | Aza-biphenyl derivative | Medicinal chemistry |

This table illustrates the general synthetic approach to aza- and diazabiphenyl analogs using bromopyridine precursors.

The quest for new and effective treatments for tuberculosis has led to the exploration of various heterocyclic compounds. Bromopyridine derivatives, including those derived from this compound, serve as crucial intermediates in the synthesis of potent antitubercular agents. For example, aza- and diazabiphenyl analogues of the antitubercular drug PA-824 have been prepared to enhance aqueous solubility while maintaining high metabolic stability and efficacy. researchgate.netamazonaws.com The synthesis often involves the coupling of a bromopyridine moiety with other heterocyclic systems. researchgate.net

In one approach, bromo-2-pyridinyl ethers are formed through sodium hydride-catalyzed SNAr reactions of alcohols with fluoropyridines. Subsequent Suzuki couplings yield the desired phenylpyridine or bipyridine targets. nih.gov Derivatives of this compound can be utilized in similar synthetic strategies to generate novel antitubercular candidates. The development of new antitubercular agents often involves the synthesis of a library of compounds to study structure-activity relationships (SAR). For example, a series of pyridine-2-methylamine derivatives were identified as MmpL3 inhibitors, a promising target for new anti-TB agents. nih.gov

| Intermediate | Biological Target | Resulting Compound Class | Reference |

| 5-Bromopyridin-2-yl derivative | Not specified | Tetrahydroisoquinoline-based inhibitors | nih.gov |

| Bromo-2-pyridinyl ether | Not specified | Phenylpyridine or bipyridine targets | nih.gov |

| Pyridine-2-methylamine derivative | MmpL3 | Antitubercular agents | nih.gov |

This table summarizes the use of bromopyridine intermediates in the synthesis of potential antitubercular compounds.

This compound and its analogs are also valuable in the development of compounds with antiproliferative activity. The bromopyridine scaffold can be incorporated into larger molecules that target various mechanisms involved in cancer cell proliferation. For example, 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines, with some compounds displaying low micromolar GI50 values. mdpi.com

The synthesis of such compounds often involves multi-step reaction sequences where the bromopyridine moiety is introduced early on and subsequently elaborated. The versatility of the bromine and hydroxymethyl groups allows for the attachment of various substituents to explore the structure-activity relationship and optimize the antiproliferative potency. Research has also focused on 2-aryl-4-benzoyl-imidazole (ABI) analogs as potent antiproliferative agents, where the imidazole (B134444) moiety can be considered a biomimetic replacement for other heterocyclic rings. nih.gov

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

| 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | K562, MV4-11, MCF-7 | Low micromolar GI50 values | mdpi.com |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780, SW1573, WiDr | Tetrahydropyridine analogs more potent than piperidine (B6355638) derivatives | nih.gov |

| Acridine–thiosemicarbazone derivatives | Various | Inhibition of topoisomerase IIα | mdpi.com |

This table highlights examples of antiproliferative compounds synthesized using bromopyridine-containing scaffolds.

Role in Nitrogen-Containing Heterocycle Synthesis

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and materials science. openmedicinalchemistryjournal.comfrontiersin.orgresearchgate.net this compound serves as a key starting material for the synthesis of a diverse range of these important compounds. organic-chemistry.orgresearchgate.net The presence of both a reactive bromine atom and a functionalizable hydroxymethyl group allows for a variety of synthetic transformations.

The bromine atom can participate in numerous cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of various aryl, alkyl, and alkynyl substituents at the 4-position of the pyridine ring. researchgate.net Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further derivatization. This dual reactivity makes this compound a versatile platform for the construction of complex, multi-substituted nitrogen heterocycles. google.commdpi.com

Stereoselective Synthesis using this compound Derivatives

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules with specific biological activities. Derivatives of this compound can be employed in stereoselective reactions to control the three-dimensional arrangement of atoms in the final products. For instance, the asymmetric reduction of a ketone derived from a bromopyridine can yield a chiral alcohol, which can then be used as a chiral building block in subsequent synthetic steps. thieme-connect.com

The stereochemistry of substituents on the pyridine ring can influence the outcome of subsequent reactions. For example, in the synthesis of piperidine derivatives, the stereochemistry of a protecting group can play a crucial role in directing the stereoselectivity of intramolecular reactions. nih.gov While direct examples involving this compound are not extensively documented, the principles of stereoselective synthesis can be applied to its derivatives to access enantiomerically pure or enriched compounds.

Development of Novel Synthetic Pathways

The unique reactivity of this compound and related compounds has spurred the development of novel synthetic pathways. For example, researchers have explored new methods for the synthesis of 2,6-diamino-4-bromopyridine, a related and important intermediate. researchgate.net Alternative routes to access brominated pyridyl methanols have also been investigated to avoid the use of harsh reagents like n-butyllithium. One such method involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) for a more facile synthesis. mdpi.com

Furthermore, innovative catalytic systems are being developed for the functionalization of bromopyridines. For instance, purple light-promoted radical coupling reactions of bromopyridines with Grignard reagents provide a transition-metal-free method for the formation of C-C bonds. organic-chemistry.org These advancements in synthetic methodology expand the toolkit available to organic chemists and open up new possibilities for the utilization of this compound in the synthesis of novel and complex molecules.

Structure Activity Relationship Studies of 4 Bromopyridin 2 Yl Methanol Derivatives in Medicinal Chemistry

Design and Synthesis of Analogues with Modifiable Pharmacophores

The design and synthesis of analogues of (4-bromopyridin-2-yl)methanol often involve modifications of its key pharmacophoric elements to enhance potency and selectivity. The bromine atom at the 4-position of the pyridine (B92270) ring is a common site for modification. For instance, it can be replaced by other halogens, such as chlorine, or used as a handle for cross-coupling reactions to introduce various substituents. nih.gov

A general synthetic strategy might involve the initial preparation of the this compound core, followed by diversification. For example, the synthesis of 3-((((4-bromopyridin-2-yl)methyl)amino)methyl)-7-chloro-1-(2-phenoxyethyl)quinolin-2(1H)-one was achieved by reacting (4-bromopyridin-2-yl)methanamine (B1373105) with a quinolinone derivative. nih.gov This highlights how the aminomethyl group, derived from the parent methanol (B129727), can be used as a key linker.

In another study, analogues of WC-9, an antiparasitic agent, were synthesized. This involved the coupling of a tosylated derivative of a substituted phenol (B47542) with potassium thiocyanate, demonstrating the versatility of the core structure in generating diverse analogues. nih.gov The synthesis of various heterocyclic systems, such as imidazo[4,5-b]pyridines, has also utilized brominated pyridine precursors. For example, 5-bromopyridine-2,3-diamine can be reacted with aldehydes to form the imidazo[4,5-b]pyridine scaffold, which can then be further alkylated to produce a variety of derivatives. mdpi.com

The following table summarizes some of the key synthetic intermediates and final compounds derived from or related to the this compound scaffold:

| Compound Name | Role in Synthesis | Reference |

| (4-Bromopyridin-2-yl)methanamine | Intermediate | nih.gov |

| 3-((((4-Bromopyridin-2-yl)methyl)amino)methyl)-7-chloro-1-(2-phenoxyethyl)quinolin-2(1H)-one | Final Compound | nih.gov |

| 5-Bromopyridine-2,3-diamine | Intermediate | mdpi.com |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Intermediate | mdpi.com |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a powerful tool in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize ligands. While specific SBDD studies focusing directly on this compound are not extensively detailed in the provided results, the principles of SBDD are evident in the development of inhibitors for various kinases and other enzymes where pyridine-containing scaffolds are common.

For instance, in the design of p38 MAP kinase inhibitors, a trisubstituted imidazole (B134444) scaffold is often employed. nih.gov The pyridine ring of these inhibitors typically occupies a hydrophobic pocket of the ATP-binding site. nih.gov Computational modeling and X-ray crystallography of ligand-protein complexes are crucial in understanding these interactions and guiding the design of more potent and selective inhibitors. The replacement of a pyridine ring with a pyrimidine (B1678525) ring has been shown to improve both inhibitory activity and selectivity for p38 over other kinases. nih.gov

Therapeutic Target Interaction Studies

The derivatives of this compound have been investigated for their interaction with a variety of therapeutic targets, primarily kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. ed.ac.uk

Kinase Inhibition:

Many derivatives have been synthesized and evaluated as kinase inhibitors. For example, a series of 2-oxoquinoline derivatives, including a compound incorporating the (4-bromopyridin-2-yl)methylamino moiety, were identified as dual inhibitors of Pim and mTORC protein kinases. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been designed as potential CDK inhibitors. researchgate.net The general principle behind the interaction of these inhibitors with kinases involves binding to the ATP-binding site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. ed.ac.uk

Other Targets:

Beyond kinases, derivatives have been explored for other targets. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA repair and is a target for anticancer therapy. acs.org Additionally, studies have focused on the development of positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 4 (mGluR4), a potential target for Parkinson's disease. acs.org

The following table provides examples of therapeutic targets and the corresponding this compound-related derivatives:

| Therapeutic Target | Derivative Class | Reference |

| Pim/mTORC Kinases | 2-Oxoquinoline derivatives | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Pyrazolo[3,4-b]pyridine derivatives | researchgate.net |

| p38 MAP Kinase | Imidazole-based inhibitors | nih.gov |

| USP1/UAF1 Deubiquitinase | N-Benzyl-2-phenylpyrimidin-4-amine derivatives | acs.org |

| Metabotropic Glutamate Receptor 4 (mGluR4) | Chromenone-oxime series | acs.org |

Medicinal Chemistry Utility in Specific Disease Areas

The versatility of the this compound scaffold has led to its application in medicinal chemistry research across several disease areas, most notably in oncology and inflammatory diseases.

Cancer:

The dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. ed.ac.uk Derivatives of this compound have shown promise in this area. For example, the dual Pim/mTORC inhibitors mentioned earlier have demonstrated the ability to decrease the growth of various cancer cell types, including pancreatic, prostate, breast, lung, and leukemia cells. nih.gov The antiproliferative activity of these compounds is highly correlated with their ability to inhibit mTORC. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have shown remarkable anticancer activities against lung, liver, and colon cancer cell lines. researchgate.net The development of inhibitors for cyclin-dependent kinases 4 and 6 (CDK4/6) from 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives also highlights the utility of this scaffold in cancer research. acs.org

Inflammatory Diseases:

The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory signaling cascades. nih.gov Inhibition of this pathway is a promising strategy for treating inflammatory diseases. nih.gov Synthetic compounds with a tri- and tetra-substituted imidazole scaffold, which can be considered structural analogues of substituted pyridines, are known to be selective inhibitors of p38 MAP kinase. nih.gov These inhibitors work by blocking the release of proinflammatory cytokines. nih.gov

Other Disease Areas:

The application of this compound derivatives extends to other therapeutic areas as well. For instance, novel potassium channel activators based on 3,4-dihydro-2H-1,4-benzoxazine derivatives have been developed for the treatment of hypertension. jst.go.jp In the field of neurodegenerative diseases, positive allosteric modulators of mGluR4 are being investigated for their potential antiparkinsonian effects. acs.org

The following table summarizes the disease areas and the corresponding classes of compounds derived from or related to the this compound scaffold:

| Disease Area | Compound Class | Reference |

| Cancer | 2-Oxoquinoline derivatives, Pyrazolo[3,4-b]pyridine derivatives, 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | nih.govresearchgate.netacs.org |

| Inflammatory Diseases | Imidazole-based p38 MAP kinase inhibitors | nih.govnih.gov |

| Hypertension | 3,4-Dihydro-2H-1,4-benzoxazine derivatives | jst.go.jp |

| Parkinson's Disease | Chromenone-oxime mGluR4 PAMs | acs.org |

Spectroscopic and Computational Analysis of 4 Bromopyridin 2 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Through the analysis of 1D and 2D spectra, the chemical environment, connectivity, and spatial relationships of each atom can be mapped.

The 1H and 13C NMR spectra of (4-Bromopyridin-2-yl)methanol are dictated by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the oxygen atom. The electronegative nitrogen and bromine atoms deshield the pyridine (B92270) ring protons and carbons, shifting their signals downfield. Chemical shift anisotropy, arising from the non-uniform magnetic field generated by the π-electrons in the aromatic ring, further influences the resonance frequencies, particularly for the carbon atoms.

In a typical deuterated solvent like DMSO-d6 or CDCl3, the proton spectrum would exhibit distinct signals for the three aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group. researchgate.netrsc.org The hydroxyl proton signal can often be broad and its position variable due to hydrogen exchange with trace water or its involvement in hydrogen bonding. researchgate.net

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift principles and data from analogous structures like 4-bromopyridine (B75155). chemicalbook.com

| Atom | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) | Notes |

| H-3 | ~7.5 - 7.7 | ~124 - 126 | Doublet, coupled to H-5 (long-range). |

| H-5 | ~7.6 - 7.8 | ~132 - 134 | Doublet of doublets, coupled to H-3 and H-6. |

| H-6 | ~8.4 - 8.6 | ~150 - 152 | Doublet, coupled to H-5. Deshielded by adjacent nitrogen. |

| -CH₂- | ~4.6 - 4.8 | ~62 - 64 | Singlet (or doublet if coupled to OH proton). |

| -OH | Variable (e.g., ~5.0 - 5.5) | - | Broad singlet or triplet, position depends on solvent and concentration. |

| C-2 | - | ~160 - 162 | Substituted with methanol (B129727) group. |

| C-4 | - | ~130 - 132 | Substituted with bromine. |

Note: Quantum mechanics-based calculations, often using Density Functional Theory (DFT), can provide more precise theoretical chemical shift values to aid in definitive structural assignment when experimental data is ambiguous. wuxiapptec.comtandfonline.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals identified in 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this compound, it would primarily show a cross-peak between the H-5 and H-6 protons, confirming their adjacency on the pyridine ring. A weaker, long-range coupling might be observed between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is crucial for assigning the carbon signals. For instance, it would show cross-peaks linking the H-3 signal to the C-3 signal, H-5 to C-5, H-6 to C-6, and the methylene protons to the -CH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is invaluable for piecing together the molecular framework.

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlates to Carbon (¹³C) | Significance of Correlation |

| -CH₂- | C-2, C-3 | Confirms the attachment of the hydroxymethyl group at the C-2 position. |

| H-3 | C-2, C-4, C-5 | Links the H-3 proton to its neighboring carbons. |

| H-5 | C-3, C-4, C-6 | Establishes the connectivity around the C-4 bromine position. |

| H-6 | C-2, C-4, C-5 | Confirms the position of H-6 relative to the nitrogen and other ring positions. |

These 2D techniques, when used in combination, provide a robust and definitive assignment of the entire molecular structure. youtube.com

Vibrational Spectroscopy Studies (FT-IR, Raman)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They provide a molecular "fingerprint" and are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. escholarship.orgsigmaaldrich.com

The vibrational spectrum of this compound is characterized by the distinct vibrations of its functional groups. tandfonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| O-H | Stretching | 3200 - 3559 (Broad) | FT-IR |

| C-H (aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |

| C-H (aliphatic, -CH₂-) | Asymmetric/Symmetric Stretching | 2850 - 3000 | FT-IR, Raman |

| C=N, C=C | Ring Stretching | 1400 - 1600 | FT-IR, Raman |

| C-O | Stretching | 1000 - 1260 | FT-IR |

| C-Br | Stretching | 500 - 600 | Raman, Far-IR |

The O-H stretching vibration is very sensitive to hydrogen bonding. scispace.com The C-H stretching vibrations of the methyl group in simple alcohols like methanol appear in the 2900-3000 cm⁻¹ region. echemi.com Ring stretching modes of the pyridine core are typically strong in both FT-IR and Raman spectra. nih.gov

Vibrational spectroscopy is a powerful tool for investigating hydrogen-bonding interactions. escholarship.orgcore.ac.uk In this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of intermolecular O-H···N hydrogen bonds in the solid state or concentrated solutions.

The presence and strength of this hydrogen bonding are most clearly observed in the O-H stretching band of the FT-IR spectrum. nih.gov

In a non-hydrogen-bonding environment (e.g., a dilute solution in CCl₄), the O-H stretch would appear as a relatively sharp, intense peak around 3500–3700 cm⁻¹. scispace.com

In the presence of intermolecular hydrogen bonding, this band shifts to a lower frequency (broadens significantly) to the 3200–3559 cm⁻¹ region. scispace.com The magnitude of this shift is correlated with the strength of the hydrogen bond. nih.gov This broadening and red-shift provide definitive evidence of a hydrogen-bonding network within the sample.

Mass Spectrometry Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. docbrown.info The molecular formula for this compound is C₆H₆BrNO. scbt.comsigmaaldrich.com

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (the molecular ion, M+, and an M+2 peak) of almost equal intensity for any fragment containing a bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₆H₆⁷⁹BrNO]⁺ | 187 | Molecular ion (M⁺) peak with ⁷⁹Br. |

| [C₆H₆⁸¹BrNO]⁺ | 189 | Molecular ion (M+2) peak with ⁸¹Br. |

| [C₅H₄⁷⁹BrN]⁺ | 156 | Loss of the hydroxymethyl radical (•CH₂OH). |

| [C₅H₄⁸¹BrN]⁺ | 158 | M+2 peak for the fragment after loss of •CH₂OH. |

| [C₆H₆NO]⁺ | 108 | Loss of the bromine radical (•Br). |

| [M+H]⁺ | 188 / 190 | Protonated molecular ion, often seen in ESI or CI. uni.lu |

| [M+Na]⁺ | 210 / 212 | Sodiated adduct, common in ESI-MS. uni.lu |

The analysis of such fragmentation patterns provides strong corroborating evidence for the proposed structure. uniroma1.it For example, the observation of a neutral loss of 31 amu (corresponding to CH₂OH) would confirm the presence of the hydroxymethyl substituent.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis allows for the precise determination of the molecular conformation of this compound and its derivatives. For instance, in a copper (II) complex, bis[(5-bromopyridin-2-yl)methanolato-κ2 N,O]copper(II) monohydrate, the Cu(II) ion is coordinated by two bidentate 5-bromo-pyridin-2-ylmethanolato ligands, resulting in a slightly distorted square planar coordination environment. nih.gov The torsion angle of N1—O1—N2—O2 is reported as -12.8 (1)°. nih.gov

The packing of molecules in the crystal lattice is also revealed through these studies. In the aforementioned copper complex, slipped π-π stackings between the pyridine rings are observed, with centroid-to-centroid distances ranging from 3.625 (3) to 4.255 (3) Å. nih.gov These interactions, along with Cu···π interactions, lead to a two-dimensional layered structure. nih.gov Similarly, in a series of 4-bromo dipicolinic acid esters, the molecular packing is influenced by the nature of the ester group. acs.org For example, the benzyl (B1604629) ester derivative exhibits an alternating "up-down" arrangement of molecules. acs.org The conformation of ligands in crystal structures can be influenced by intramolecular interactions, such as Cortho—H⋯O interactions, which can impose specific conformations like synclinal (+sc). scispace.com

The crystal structure of tris[(6-bromopyridin-2-yl)methyl]amine, an analogue, was determined to be in the triclinic, P \overline{1} space group. iucr.org The study of a cadmium complex, [CdCl2(4-aminopyridine)2]n, revealed an orthorhombic crystal system with the Fdd2 space group. researchgate.net

Table 1: Selected Crystallographic Data for this compound Analogues

| Compound | Crystal System | Space Group | Key Feature |

| Bis[(5-bromopyridin-2-yl)methanolato-κ2 N,O]copper(II) monohydrate nih.gov | Triclinic | P \overline{1} | Distorted square planar Cu(II) coordination |

| Tris[(6-bromopyridin-2-yl)methyl]amine iucr.org | Triclinic | P \overline{1} | Intermolecular Br⋯Br interactions |

| [CdCl2(4-aminopyridine)2]n researchgate.net | Orthorhombic | Fdd2 | N-H∙∙∙Cl and N-H•••N hydrogen bonds |

The solid-state structure of this compound and its analogues is stabilized by a variety of intermolecular interactions. In the crystal structure of bis[(5-bromopyridin-2-yl)methanolato-κ2 N,O]copper(II) monohydrate, intermolecular Br···O halogen interactions with distances of 2.904 (3) and 3.042 (3) Å, and O-H···O hydrogen bonds with O···O distances of 2.740 (4) and 2.825 (4) Å, connect the two-dimensional layers into a three-dimensional network. nih.gov

In a series of 4-bromo dipicolinic acid esters, the primary structure-directing motif for methyl, ethyl, and propyl esters is a pairwise O···H interaction involving two carbonyl oxygen atoms and two aromatic hydrogen atoms. acs.org However, the introduction of a bulkier benzyl group alters the nature of this interaction. acs.org Additionally, Br···Br interactions play a role in the crystal packing of some of these esters. acs.org The study of tris[(6-bromopyridin-2-yl)methyl]amine also highlighted the presence of stabilizing intermolecular Br⋯Br interactions. iucr.org For the cadmium complex [CdCl2(4-aminopyridine)2]n, the crystal structure is held together by N-H∙∙∙Cl and N-H•••N hydrogen bonds. researchgate.net

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a powerful computational tool for investigating the properties of molecular systems. For this compound and its analogues, DFT calculations provide valuable insights that complement experimental data, aiding in the understanding of their electronic structure, reactivity, and vibrational properties.

DFT calculations can be used to determine the electronic structure of molecules, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity of a molecule. researchgate.net For an analogue, 3-amino-4-(Boc-amino)pyridine, the HOMO and LUMO energies were analyzed to calculate parameters like hardness, softness, and electronegativity. researchgate.net

Molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule, can also be generated using DFT. tandfonline.com These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, natural bond orbital (NBO) analysis can provide information about intramolecular charge transfer and hyperconjugative interactions. researchgate.netresearchgate.net

DFT calculations are widely employed to compute the vibrational frequencies of molecules. acs.orgresearchgate.net These calculated frequencies, when appropriately scaled, can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.netresearchgate.net This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

For example, in a study of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, DFT calculations at the B3PW91/LanL2DZ level of theory showed good agreement with experimental vibrational data. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. researchgate.netsioc-journal.cn The potential energy distribution (PED) analysis can be used to make detailed assignments of the vibrational modes. researchgate.net

DFT calculations are a valuable tool for performing conformational analysis to identify the most stable conformers of a molecule. researchgate.net By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface can be generated, revealing the global and local energy minima. researchgate.net This is particularly important for flexible molecules like this compound, which possesses a rotatable hydroxymethyl group.

For instance, a conformational analysis of 4–pyridazinecarboxylic acid was performed using DFT to determine the lowest-energy molecular conformation. researchgate.net Similarly, for the Schiff-base compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, DFT calculations identified the most stable isomer in the gas phase. researchgate.net These computational studies provide crucial information about the preferred three-dimensional structure of the molecule, which is essential for understanding its biological activity and intermolecular interactions.

Intermolecular Interaction Energies (e.g., Hydrogen Bonds)

The arrangement of molecules in the solid state and their interactions in solution are governed by a network of non-covalent forces. For this compound, the primary intermolecular interactions are hydrogen bonds, facilitated by the hydroxyl (-OH) group and the pyridinic nitrogen atom. These interactions are crucial in determining the compound's physical properties, such as its melting point and solubility.